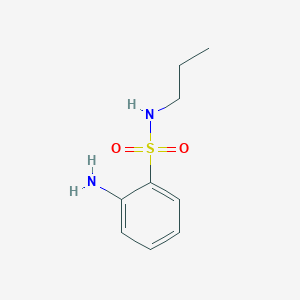

2-amino-N-propylbenzenesulfonamide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propylbenzenesulfonamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction is monitored using thin-layer chromatography (TLC). The obtained solid is then filtered and washed with water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

化学反应分析

Types of Reactions

2-amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

科学研究应用

2-amino-N-propylbenzenesulfonamide has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme .

相似化合物的比较

Similar Compounds

Some compounds similar to 2-amino-N-propylbenzenesulfonamide include:

- 2-amino-N-methylbenzenesulfonamide

- 2-amino-N-ethylbenzenesulfonamide

- 2-amino-N-butylbenzenesulfonamide

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique properties and reactivity. For example, the propyl group in its structure may influence its solubility, reactivity, and interaction with biological targets differently compared to methyl, ethyl, or butyl groups.

生物活性

2-Amino-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. Sulfonamides are a class of compounds that exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in biological systems. By binding to the active site of CA, this compound prevents the conversion of carbon dioxide to bicarbonate, disrupting pH regulation and affecting various cellular processes such as gas exchange and metabolic pathways .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzenesulfonamides have shown varying degrees of activity against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Notably, compounds related to this sulfonamide class have been shown to inhibit carrageenan-induced edema in animal models, suggesting a promising application in managing inflammatory conditions . The inhibition of nitric oxide production in macrophages further supports its anti-inflammatory profile .

Antioxidant Activity

Sulfonamides also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Studies utilizing ABTS and DPPH radical assays have confirmed the ability of these compounds to reduce oxidative stress, which is implicated in various diseases including cancer .

Case Studies and Experimental Data

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against a panel of bacteria. The results indicated that certain derivatives were particularly potent against E. coli and B. subtilis, with MIC values demonstrating their potential as effective antibacterial agents .

- Anti-inflammatory Evaluation : In vivo studies have shown that compounds derived from benzenesulfonamides significantly reduced inflammation in rat models when tested for carrageenan-induced paw edema. The percentage inhibition reached up to 94% at specific time intervals post-administration .

- Antioxidant Assessment : The antioxidant capacity was quantified using standard assays that measure the ability to scavenge free radicals. Compounds were compared against Vitamin C as a control, showcasing comparable IC50 values in some cases .

Summary Table of Biological Activities

属性

IUPAC Name |

2-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGBNMXZXUZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405780 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-50-0 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。